![molecular formula C31H34N2O7 B2625905 5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid CAS No. 2137069-46-4](/img/structure/B2625905.png)
5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid is a useful research compound. Its molecular formula is C31H34N2O7 and its molecular weight is 546.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Protecting Group in Peptide Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is frequently utilized as a protective group for hydroxy-groups in the synthesis of peptides, offering compatibility with a variety of acid- and base-labile protecting groups. It is specifically favored for its easy removal by triethylamine in dry pyridine solution, allowing selective deprotection without disturbing other base-labile protecting groups (Gioeli & Chattopadhyaya, 1982).
Intermediate in Peptide Synthesis
N,O-Bis-Fmoc derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids have been identified as valuable intermediates in peptide synthesis. These derivatives are specifically useful for inhibiting interchain association during solid-phase peptide synthesis, demonstrating their importance in producing 'difficult sequences' in peptides (Johnson, Quibell, Owen, & Sheppard, 1993).
In Antibacterial Agents
Certain derivatives of 5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid have shown promise in antibacterial applications. For instance, specific compounds synthesized from this chemical structure have demonstrated enhanced in vitro and in vivo antibacterial activity compared to established agents like enoxacin. These findings highlight the potential of these compounds in the development of new antibacterial drugs (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Synthesis of Hydroxamic Acids
The compound has been used in the synthesis of N-substituted hydroxamic acids. Specifically, N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines undergo condensation to facilitate the synthesis of these acids, which are structurally diverse and have various applications in chemistry and biology (Mellor & Chan, 1997).
Crystal Structure Analysis
Studies of the crystal structure of N-(Fluoren-9-ylmethoxycarbonyl)-l-leucine, a related compound, have provided valuable insights into the molecular geometry and intermolecular interactions of Fmoc-protected amino acids. This research contributes to a deeper understanding of the structural characteristics of these compounds in solid form (Yamada, Hashizume, & Shimizu, 2008).
Propiedades
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O7/c1-19-26(28(34)35)15-21(39-19)17-33(20-13-14-32(16-20)29(36)40-31(2,3)4)30(37)38-18-27-24-11-7-5-9-22(24)23-10-6-8-12-25(23)27/h5-12,15,20,27H,13-14,16-18H2,1-4H3,(H,34,35)/t20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAKFIKLYVGTMB-FQEVSTJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CN(C2CCN(C2)C(=O)OC(C)(C)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(O1)CN([C@H]2CCN(C2)C(=O)OC(C)(C)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.